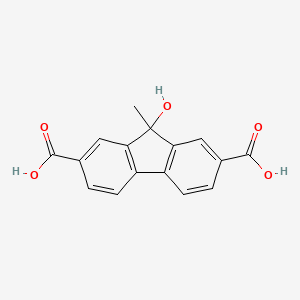
9-Hydroxy-9-methyl-9H-fluorene-2,7-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hydroxy-9-methyl-9H-fluorene-2,7-dicarboxylic acid is an organic compound with the molecular formula C16H12O5 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features two carboxylic acid groups at the 2 and 7 positions, a hydroxyl group, and a methyl group at the 9 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxy-9-methyl-9H-fluorene-2,7-dicarboxylic acid typically involves multi-step organic reactions. One common method starts with fluorene as the base structure. The introduction of carboxylic acid groups at the 2 and 7 positions can be achieved through Friedel-Crafts acylation followed by oxidation. The hydroxyl and methyl groups at the 9 position can be introduced through selective functionalization reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.
Types of Reactions:
Oxidation: The hydroxyl group at the 9 position can undergo oxidation to form a ketone.
Reduction: The carboxylic acid groups can be reduced to alcohols under appropriate conditions.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products:
Oxidation: Formation of 9-keto-9-methyl-9H-fluorene-2,7-dicarboxylic acid.
Reduction: Formation of 9-hydroxy-9-methyl-9H-fluorene-2,7-dimethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
9-Hydroxy-9-methyl-9H-fluorene-2,7-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 9-Hydroxy-9-methyl-9H-fluorene-2,7-dicarboxylic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and interact with enzymes or receptors. The aromatic structure allows for π-π interactions with other aromatic compounds, influencing its binding affinity and activity.
Comparación Con Compuestos Similares
9-Hydroxy-9-fluorenecarboxylic acid: Lacks the additional carboxylic acid group at the 7 position.
9,9-Dimethylfluorene-2,7-dicarboxylic acid: Has two methyl groups at the 9 position instead of one hydroxyl and one methyl group.
Uniqueness: 9-Hydroxy-9-methyl-9H-fluorene-2,7-dicarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which provide a versatile platform for chemical modifications and interactions. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H12O5 |
|---|---|
Peso molecular |
284.26 g/mol |
Nombre IUPAC |
9-hydroxy-9-methylfluorene-2,7-dicarboxylic acid |
InChI |
InChI=1S/C16H12O5/c1-16(21)12-6-8(14(17)18)2-4-10(12)11-5-3-9(15(19)20)7-13(11)16/h2-7,21H,1H3,(H,17,18)(H,19,20) |
Clave InChI |
CJMLNXBPCUSCHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=CC(=C2)C(=O)O)C3=C1C=C(C=C3)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione](/img/structure/B13144208.png)
![6-[([2,2'-Bipyridin]-4-yl)amino]hexanoic acid](/img/structure/B13144214.png)
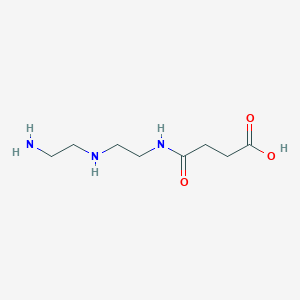
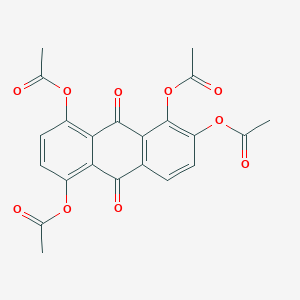
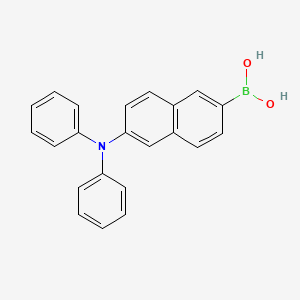
![(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13144241.png)

![1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B13144254.png)

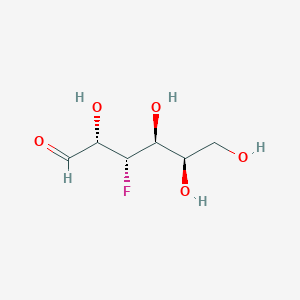
![3-(Benzylthio)-6-(3-hydroxy-4-methoxybenzyl)-5-imino-8,8a-dihydro-5H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7(6H)-one](/img/structure/B13144263.png)

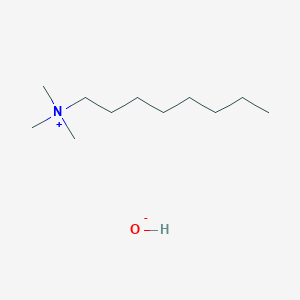
![benzhydryl (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13144280.png)
